molecular formula C15H8Cl4N4O2 B2542918 2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide CAS No. 1789025-91-7

2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B2542918
CAS No.: 1789025-91-7
M. Wt: 418.06
InChI Key: ZZBKJZWSXVGQPK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrido[3,4-d]pyrimidin-3-yl group and a trichlorophenyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[3,4-d]pyrimidin-3-yl ring and the attachment of the trichlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[3,4-d]pyrimidin-3-yl and trichlorophenyl groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrido[3,4-d]pyrimidin-3-yl group might undergo reactions typical of other pyrimidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trichlorophenyl group might make the compound more lipophilic, which could affect its solubility and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain pyrimidine derivatives work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further studies to determine its biological activity, potential uses, and safety profile. It could also involve the development of new synthetic methods to produce the compound more efficiently .

Properties

IUPAC Name

2-(6-chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(2,4,6-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4N4O2/c16-7-1-9(17)14(10(18)2-7)22-13(24)5-23-6-21-11-4-20-12(19)3-8(11)15(23)25/h1-4,6H,5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBKJZWSXVGQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=O)CN2C=NC3=CN=C(C=C3C2=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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